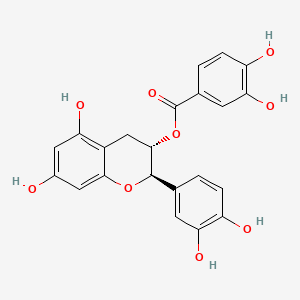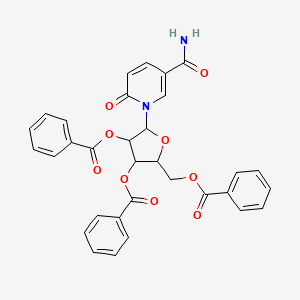
6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound. It is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a pentofuranosyl moiety with benzoyl protecting groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative.
Attachment of the Pentofuranosyl Moiety: This step requires the use of a glycosylation reaction, where the pentofuranosyl group is introduced.
Benzoylation: The final step involves the protection of hydroxyl groups on the pentofuranosyl moiety using benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The benzoyl protecting groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation Products: May include oxidized derivatives of the pyridine ring.
Reduction Products: May include reduced forms of the carbonyl groups.
Substitution Products: May include derivatives where benzoyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of 6-Oxo-1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide would depend on its specific interactions with biological molecules. It may involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with DNA/RNA: Affecting genetic expression or replication.
Modulation of Receptor Activity: Influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Oxo-1-(pentofuranosyl)-1,6-dihydropyridine-3-carboxamide: Lacks the benzoyl protecting groups.
1-(2,3,5-tri-o-benzoylpentofuranosyl)-1,6-dihydropyridine-3-carboxamide: Lacks the oxo group.
Uniqueness
Structural Complexity: The presence of both the oxo group and the benzoyl-protected pentofuranosyl moiety makes it unique.
Potential Biological Activity: The combination of these functional groups may result in unique biological properties.
Propriétés
Numéro CAS |
23312-65-4 |
|---|---|
Formule moléculaire |
C32H26N2O9 |
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
[3,4-dibenzoyloxy-5-(5-carbamoyl-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N2O9/c33-28(36)23-16-17-25(35)34(18-23)29-27(43-32(39)22-14-8-3-9-15-22)26(42-31(38)21-12-6-2-7-13-21)24(41-29)19-40-30(37)20-10-4-1-5-11-20/h1-18,24,26-27,29H,19H2,(H2,33,36) |
Clé InChI |
HSXPWENRVOVCKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C=CC3=O)C(=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


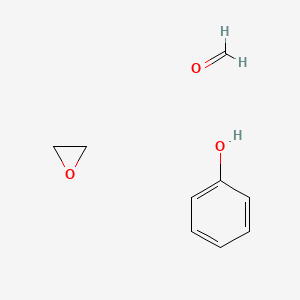
![N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14162205.png)
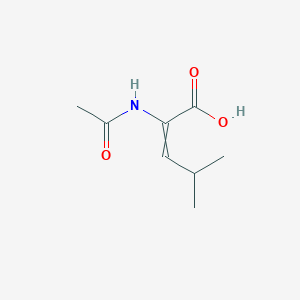
![Methyl 2-o-benzoyl-3,4-bis-o-[(4-methylphenyl)sulfonyl]pentopyranoside](/img/structure/B14162220.png)
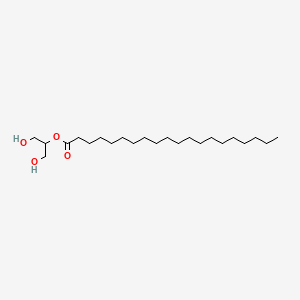
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)
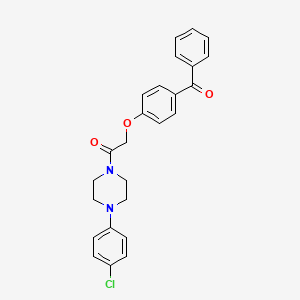
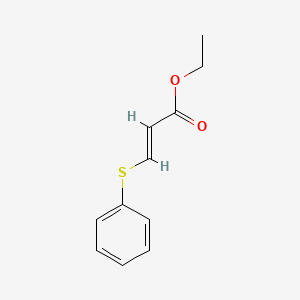
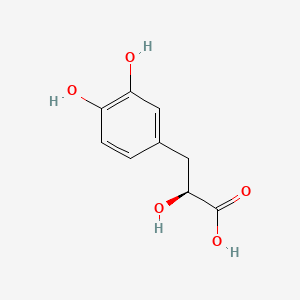
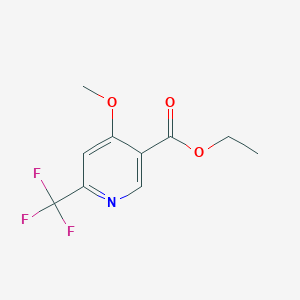
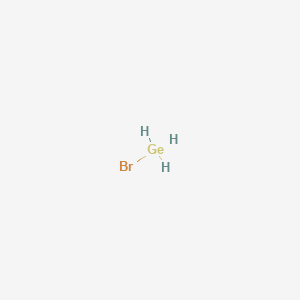

![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
